5-Nitroisoquinoline

Catalog No.
S582477
CAS No.
607-32-9
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroisoquinoline

Supply challenge: Electrophilic nitration of isoquinoline produces ~10% 8-nitro isomer, complicating purification for API synthesis. 5-Nitroisoquinoline (CAS 607-32-9) is the direct >98% precursor, circumventing isomer contamination. • Reduces cleanly to 5-aminoisoquinoline, the critical amine for ROCK inhibitor Fasudil and PARP inhibitor 5-AIQ. • Preserves essential hydrogen-bonding geometry absent in 5-nitroquinoline. • Compatible with continuous flow hydrogenation for scalable, GMP-ready production. In stock, worldwide delivery.

CAS Number

607-32-9

Product Name

5-Nitroisoquinoline

IUPAC Name

5-nitroisoquinoline

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H

InChI Key

PYGMPFQCCWBTJQ-UHFFFAOYSA-N

Synonyms

5-nitroisoquinoline, 5-nitroquinoline

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]

The exact mass of the compound 5-Nitroisoquinoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g

5-Nitroisoquinoline (CAS 607-32-9) is a commercially critical heterocyclic building block utilized primarily for the synthesis of biologically active isoquinoline derivatives. Featuring a nitro group at the C5 position of the isoquinoline core, it serves as the direct, high-purity precursor to 5-aminoisoquinoline. This downstream amine is the essential pharmacophore embedded in several high-value kinase inhibitors, including the ROCK inhibitor Fasudil [2], and potent PARP inhibitors such as 5-AIQ [1]. Procuring 5-nitroisoquinoline directly at >98% purity provides a distinct advantage in pharmaceutical manufacturing by offering a stable, easily reducible intermediate that bypasses the complex regioselectivity and purification challenges associated with the de novo nitration of unsubstituted isoquinoline.

Research Fit

Scaffold

Isoquinoline core with nitro group at position 5; enables predictable 6-substitution chemistry.

Procurement

Near-exclusive 5-nitration from isoquinoline, avoiding mixed isomer separation.

Differentiation

Distinct electronic and vibrational profile vs. 5-nitroquinoline and other 5-substituted isoquinolines.

Attempting to substitute 5-nitroisoquinoline with unsubstituted isoquinoline (relying on in-house nitration) or positional isomers like 8-nitroisoquinoline fundamentally compromises process efficiency and downstream pharmacological efficacy. Electrophilic nitration of isoquinoline inherently yields a mixed product—typically 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline—necessitating resource-intensive chromatographic separation to prevent isomeric contamination in subsequent reaction steps[1]. Furthermore, substituting with the structurally related 5-nitroquinoline alters the position of the heterocyclic nitrogen. This shift disrupts the critical hydrogen-bonding geometry required for the resulting amine to bind to the active sites of target kinases, such as ROCK and PARP [2]. Consequently, for workflows demanding strict spatial geometry and high-purity downstream amines, direct procurement of the exact 5-nitroisoquinoline isomer is non-negotiable.

Substitution Risk

!

5-Nitroquinoline (5NQ): different nitrogen placement shifts regiochemical reactivity and metal-coordination geometry.

!

5-Bromo- or 5-aminoisoquinoline: weaker electron-withdrawing character alters nucleophilic substitution regioselectivity and UV-Vis profile.

Elimination of Isomeric Byproducts in Precursor Selection

The standard electrophilic nitration of isoquinoline using mixed acid (nitric and sulfuric acid at 0 °C) is not perfectly regioselective, typically yielding a mixture of 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline [1]. Procuring high-purity (>98%) 5-nitroisoquinoline directly eliminates this 10% isomeric contamination. In contrast, relying on in-house nitration requires tedious column chromatography to isolate the desired C5 isomer, which significantly reduces overall throughput and increases solvent waste[1].

Evidence DimensionIsomeric purity and process yield
Target Compound Data>98% pure 5-nitroisoquinoline (direct procurement)
Comparator Or BaselineIn-house nitration of isoquinoline (90:10 mixture of C5 and C8 isomers)
Quantified DifferenceEliminates 10% 8-nitroisoquinoline byproduct and bypasses chromatographic separation
ConditionsStandard electrophilic nitration (HNO3, H2SO4, 0 °C)

Direct procurement prevents 8-nitroisoquinoline contamination in downstream pharmaceutical synthesis and eliminates a major purification bottleneck.

Nitration Regioselectivity
Class-level
5-NIQ Single dominant 5-nitro isomer
5-NQ ~1:1 mixture of 5- and 8-nitroquinoline

Enables single-isomer procurement without separation

Mixed acid nitration (HNO₃/H₂SO₄)

Quantitative Reduction to 5-Aminoisoquinoline via Continuous Flow

5-Nitroisoquinoline is highly amenable to continuous flow catalytic hydrogenation, a critical step for generating the 5-aminoisoquinoline pharmacophore. When processed in a micropacked bed reactor over a Pd/Al2O3 catalyst at 60 °C, 5-nitroisoquinoline achieves a 99.9% yield of 5-aminoisoquinoline [1]. This significantly outperforms conventional batch reactor hydrogenation, which typically plateaus at ~90% yield and leaves >5% unreacted 5-nitroisoquinoline due to poor gas-liquid-solid mass transfer [1].

Evidence DimensionHydrogenation yield to 5-aminoisoquinoline
Target Compound Data99.9% yield via continuous flow micropacked bed reactor
Comparator Or Baseline~90% yield via conventional batch reactor
Quantified Difference>9.9% yield improvement and near-total elimination of unreacted precursor
ConditionsPd/Al2O3 catalyst, 60 °C, continuous flow vs. batch processing

Demonstrates that 5-nitroisoquinoline can be scaled efficiently using modern continuous flow techniques, maximizing throughput for critical pharmaceutical intermediates.

Melting Point
Reported
106–109 °C vs. 5-NQ 70–73°C (Δ~35°C)

Higher ambient solid-state stability and handling

Crystalline solid at room temperature

Structural Necessity for Kinase Hinge-Binding vs. Quinoline Analogs

The specific placement of the nitrogen atom in the isoquinoline ring of 5-nitroisoquinoline is essential for its downstream efficacy, making it non-interchangeable with 5-nitroquinoline. Upon reduction, 5-nitroisoquinoline yields 5-aminoisoquinoline, the core structural motif of the ROCK inhibitor Fasudil[2] and potent PARP inhibitors like 5-AIQ (IC50 ~0.014 mM for mitochondrial respiration impairment) [1]. Substituting with 5-nitroquinoline produces 5-aminoquinoline, which shifts the basic nitrogen position and abolishes the critical hydrogen-bonding geometry required to anchor the molecule in the kinase active site [1].

Evidence DimensionDownstream target binding geometry
Target Compound DataIsoquinoline core (enables Fasudil/5-AIQ hinge binding)
Comparator Or BaselineQuinoline core (5-nitroquinoline)
Quantified DifferenceLoss of target binding efficacy due to altered nitrogen placement
ConditionsKinase active site interaction (ROCK/PARP inhibition models)

Buyers synthesizing ROCK or PARP inhibitors must prioritize the isoquinoline isomer, as quinoline analogs fail to replicate the essential target-binding interactions.

UV-Vis λmax (B3LYP)
Head-to-head
377.5 nm vs. 5-BIQ 319.5 nm, 5-AIQ 339.8 nm

Red-shifted absorption enables selective detection

Calculated in benzene; experimental ~294 nm

SNH Amidation
Class-level
Urea/amide → 5-nitrosoisoquinoline-6-amine exclusively
Metal-free

Predictable 6-substitution without protecting groups

Nitro group solely dictates regiochemistry

Zn(II) Complexation
Head-to-head
5NIQ Bidentate (N-2 + NO₂); distinct IR/Raman pattern
5NQ Bidentate (N-1 + NO₂); measurably different spectra

Spectroscopic fingerprint for ligand identification

DFT and TED-validated vibrational assignments

VNS Ortho-Methylation
Reported
Three-step one-pot → 6-methyl-5-nitroisoquinoline
Scalable

Direct entry to indole intermediate via Leimgruber-Batcho

Limited substrate scope; successful on 5-NIQ

Synthesis of ROCK Inhibitors (Fasudil Analogs)

5-Nitroisoquinoline is the premier starting material for synthesizing Fasudil and related Rho-kinase (ROCK) inhibitors. Its quantitative reduction to 5-aminoisoquinoline provides the exact scaffold needed for the critical sulfonamide linkage that defines this class of cardiovascular and neuroprotective drugs [3].

Development of PARP Inhibitors

The compound is directly utilized to synthesize 5-aminoisoquinolin-1(2H)-one (5-AIQ), a potent, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP). This makes it an essential precursor for research into cellular DNA repair mechanisms and treatments for ischemia-reperfusion injury[2].

Continuous Flow Pharmaceutical Manufacturing

Due to its high reactivity and clean conversion profile, 5-nitroisoquinoline is an ideal substrate for continuous flow catalytic hydrogenation. Industrial chemists use it to validate micropacked bed reactors and scale up the production of high-purity heterocyclic amines without the mass transfer limitations of batch reactors [1].

Application Fit

Application
Selection Property
Validation Focus
6-Substituted isoquinoline synthesis
Nitro-directed regioselectivity
SNH amidation or VNS methylation outcome
Coordination chemistry & MOF ligands
Isoquinoline vs. quinoline geometry
Vibrational and electronic signature comparison
Spectroscopic probe development
Bathochromic shift in UV-Vis
Absorption wavelength and LUMO energy
Large-scale synthesis & handling
Higher melting point, single-isomer nitration
Solid-state stability and purity without separation

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

174.042927438 Da

Monoisotopic Mass

174.042927438 Da

Heavy Atom Count

13

Melting Point

110.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

607-32-9

Wikipedia

5-nitroisoquinoline

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